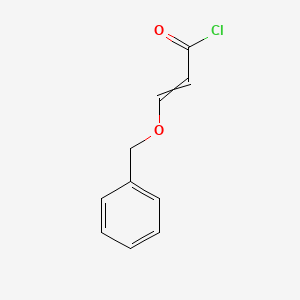
3-(Benzyloxy)prop-2-enoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)prop-2-enoyl chloride is an organic compound that belongs to the class of acid chlorides It is characterized by the presence of a benzyloxy group attached to a prop-2-enoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)prop-2-enoyl chloride typically involves the reaction of benzyloxyprop-2-enoyl alcohol with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
Benzyloxyprop-2-enoyl alcohol+Thionyl chloride→3-(Benzyloxy)prop-2-enoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved safety due to the handling of reactive intermediates in a controlled environment.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)prop-2-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.
Hydrolysis: Water or aqueous base is used.
Reduction: Lithium aluminum hydride or other strong reducing agents are employed.
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Carboxylic Acid: Formed from hydrolysis.
Alcohol: Formed from reduction.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)prop-2-enoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound can be used to introduce functional groups into polymers, enhancing their properties.
Material Science: It is employed in the modification of surfaces and the preparation of advanced materials with specific functionalities.
Mecanismo De Acción
The reactivity of 3-(Benzyloxy)prop-2-enoyl chloride is primarily due to the presence of the acid chloride group, which is highly electrophilic. This electrophilicity makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. The benzyloxy group can also participate in resonance stabilization, influencing the reactivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Acryloyl Chloride: Similar in structure but lacks the benzyloxy group.
Benzoyl Chloride: Contains a benzoyl group instead of the benzyloxyprop-2-enoyl moiety.
Methacryloyl Chloride: Similar to acryloyl chloride but with a methyl group on the double bond.
Uniqueness
3-(Benzyloxy)prop-2-enoyl chloride is unique due to the presence of both the benzyloxy and prop-2-enoyl chloride functionalities. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in organic synthesis and industrial processes.
Propiedades
Número CAS |
154581-21-2 |
|---|---|
Fórmula molecular |
C10H9ClO2 |
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
3-phenylmethoxyprop-2-enoyl chloride |
InChI |
InChI=1S/C10H9ClO2/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clave InChI |
SEAOGZNQISMZAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC=CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)


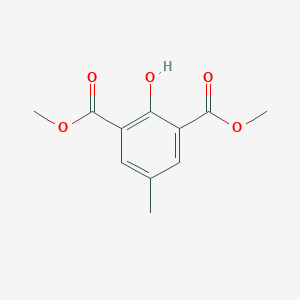

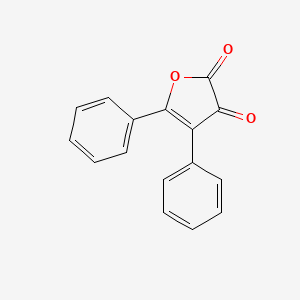

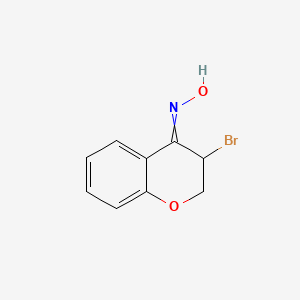
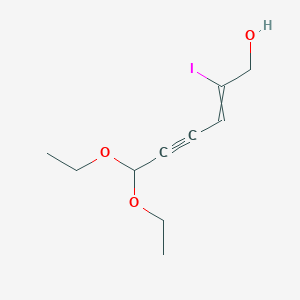
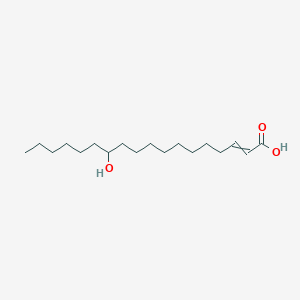
![1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B14281762.png)

![4-{[(2-Methoxypropan-2-yl)oxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14281768.png)
